molecular formula C13H12ClN B3349921 5-(4-Chlorophenyl)-2-methylaniline CAS No. 244159-51-1

5-(4-Chlorophenyl)-2-methylaniline

Cat. No. B3349921
CAS RN: 244159-51-1
M. Wt: 217.69 g/mol
InChI Key: MHMDGEYICUKJMZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methylaniline, also known as 4-chloro-2-methylaniline or PCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the aniline family, which is a class of organic compounds that are widely used in the production of dyes, pharmaceuticals, and agrochemicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Chlorophenyl)-2-methylaniline in lab experiments is its relatively low cost and availability. This compound can be easily synthesized in the lab and is commercially available from various chemical suppliers. Additionally, this compound has a relatively simple structure, which makes it easy to modify and study. However, one limitation of using this compound is its potential toxicity. Studies have shown that 5-(4-Chlorophenyl)-2-methylaniline can cause liver and kidney damage in animal models at high doses. Therefore, caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 5-(4-Chlorophenyl)-2-methylaniline. One area of research is the development of new drug candidates based on this compound. Studies have shown that 5-(4-Chlorophenyl)-2-methylaniline has potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Therefore, further studies are needed to optimize the structure and activity of this compound for use as a drug candidate.
Another area of research is the study of the environmental fate and transport of 5-(4-Chlorophenyl)-2-methylaniline. This compound has been investigated for its use as a marker for the detection of PAHs in soil and water samples. Therefore, further studies are needed to understand the behavior of this compound in the environment and its potential impact on human health and the environment.
Conclusion
In conclusion, 5-(4-Chlorophenyl)-2-methylaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use as a drug candidate, building block for organic semiconductors and liquid crystals, and marker for the detection of PAHs in soil and water samples. Although the mechanism of action of this compound is not fully understood, studies have shown that it has a range of biochemical and physiological effects. Further studies are needed to optimize the structure and activity of this compound for use as a drug candidate and to understand its environmental fate and transport.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methylaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, it has been studied for its use as a building block for the synthesis of organic semiconductors and liquid crystals. In environmental science, it has been investigated for its potential use as a marker for the detection of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples.

properties

IUPAC Name

5-(4-chlorophenyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMDGEYICUKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-methylaniline

Synthesis routes and methods I

Procedure details

4-Chlorophenylboronic acid (20.2 g, 0.13 mol) and tetrakis(triphenylphosphine)palladium (0) (3.7 g, 0.003 mol) are added to a solution of 5-bromo-2-methylaniline (20 g, 0.1 mol) in 1,2-dimethoxyethane (200 ml). After stirring the reaction mixture for 15 minutes at 20° C., a solution of 20% aqueous sodium carbonate (300 ml) is added to the mixture, and the resulting mixture is refluxed for 24 hours. The reaction mixture is cooled to room temperature, diluted with water (600 ml) and extracted using ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered and the filtrate evaporated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with 7% ethyl acetate in hexane to give 5-(4-chlorophenyl)-2-methylaniline (21.0 g).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (3.7 g, 0.003 mol) and 4-chlorophenylboronic acid (20.2 g, 0.13 mol) are added to a solution of 5-bromo-2-methylaniline (20 g, 0.1 mol) in 1,2-dimethoxyethane (200 ml). After stirring the reaction mixture for 15 minutes at 20° C., a solution of 20% aqueous sodium carbonate (300 ml) is added to the mixture, and the resulting mixture is heated at reflux for 24 hours. The reaction mixture is cooled to room temperature, diluted with water (600 ml) and extracted using ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered and the filtrate evaporated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with 7% ethyl acetate in hexane to give 3-amino-4′-chloro-4-methylbiphenyl (21.0 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
3.7 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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